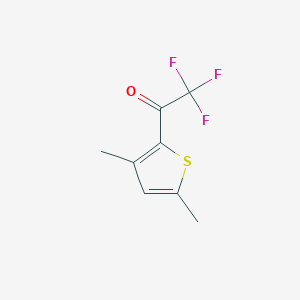

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,5-dimethylthiophene with trifluoroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other thiophene derivatives such as:

2,5-Dimethylthiophene: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

3,5-Dimethylthiophene-2-carboxylic acid: Contains a carboxyl group instead of the trifluoromethyl group, leading to different solubility and reactivity properties.

2,2,2-Trifluoroethyl thiophene: Similar in having a trifluoromethyl group but differs in the position of substitution on the thiophene ring.

The unique combination of the trifluoromethyl group and the thiophene ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is a compound belonging to the class of thiophene derivatives. Its unique structural features make it a candidate for various biological applications, including potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H9F3OS, with a molecular weight of 210.22 g/mol. The presence of trifluoromethyl and thiophene groups contributes to its distinct chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C8H9F3OS |

| Molecular Weight | 210.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | DHOVMEBVFQFZDX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and facilitating cellular uptake. This allows the compound to interact with intracellular enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity affecting various signaling pathways.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study found that related compounds demonstrated inhibitory effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Thiophene derivatives have been linked to anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.

Antitumor Activity

Preliminary studies have shown that thiophene derivatives can affect tumor cell proliferation and induce apoptosis. For instance, a related compound was effective in suppressing the PI3K/Akt/mTOR signaling pathway in cancer cells at low concentrations . This suggests potential applications in cancer therapy.

Case Studies

-

Antimicrobial Study : A series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoromethyl groups exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated analogs.

Compound MIC (µg/mL) 1-(3,5-Dimethylthiophen-2-yl)-... 32 Control (No Fluorine) 64 - Anti-inflammatory Research : In a mouse model of inflammation, administration of a related thiophene derivative resulted in a significant reduction in edema and inflammatory markers compared to controls.

Properties

CAS No. |

65613-26-5 |

|---|---|

Molecular Formula |

C8H7F3OS |

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-(3,5-dimethylthiophen-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H7F3OS/c1-4-3-5(2)13-6(4)7(12)8(9,10)11/h3H,1-2H3 |

InChI Key |

OOEWSORPBMFSRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.